![molecular formula C17H13Cl2N3O2 B15111426 N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B15111426.png)
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and a tetrahydropyridazine ring. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with a suitable ketone to form an intermediate, which is then cyclized to produce the tetrahydropyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and automated reaction systems to control temperature, pressure, and reaction time. The purification process typically involves recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.
N-(3,4-dichlorophenyl)methyl oxamic acid: Studied for its potential biological activity.
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: Used in drug discovery.
Uniqueness
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyridazine ring and carboxamide group make it a versatile compound with diverse applications in various fields of research .
Properties
Molecular Formula |
C17H13Cl2N3O2 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-7-6-11(10-14(13)19)20-17(24)15-8-9-16(23)22(21-15)12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,24) |
InChI Key |
YYFMUTIMUMXOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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